

Identifying and minimizing off-target effects of H3B-6545 hydrochloride

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Compound of Interest

Compound Name: H3B-6545 hydrochloride

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Technical Support Center: H3B-6545 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for utilizing **H3B-6545** hydrochloride in your research. H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that targets both wild-type and mutant estrogen receptor alpha (ER α).[1][2] This guide will help you identify and minimize potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of H3B-6545?

A1: H3B-6545 is a covalent antagonist of estrogen receptor alpha (ER α). It selectively binds to a cysteine residue (C530) in the ER α ligand-binding domain, leading to irreversible inactivation of the receptor.[3] This covalent modification prevents the recruitment of coactivators and suppresses ER α -mediated gene transcription, ultimately inhibiting the growth of ER α -positive cancer cells.[4]

Q2: What are the known on-target effects of H3B-6545?



A2: The primary on-target effect of H3B-6545 is the potent and selective inhibition of both wild-type and mutant ERα.[1] This leads to the suppression of ERα target gene expression and demonstrates significant anti-tumor activity in ERα-positive breast cancer models.[4]

Q3: What are the potential off-target effects of H3B-6545 observed in clinical trials?

A3: Clinical studies of H3B-6545 have reported several treatment-emergent adverse events (TEAEs) that may be indicative of off-target effects. The most common TEAEs include sinus bradycardia, diarrhea, nausea, fatigue, and anemia.[5] Other reported events include QT prolongation and rash.[5][6] It is important to monitor for these potential effects in your experimental systems.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

- Use a structurally unrelated ERα antagonist: If a different ERα inhibitor produces the same phenotype, it is more likely an on-target effect.
- Genetic knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce or eliminate ERα expression. If the phenotype persists in the absence of the target, it is likely an off-target effect.
- Dose-response analysis: Off-target effects often occur at higher concentrations. Correlate the effective concentration in your assay with the known on-target potency of H3B-6545.
- Rescue experiments: If possible, introduce a mutated, drug-resistant version of ERα. If this rescues the phenotype, it confirms an on-target effect.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during your experiments with H3B-6545.



Issue	Possible Cause	Suggested Solution
Unexpected Cell Toxicity	Off-target effects, incorrect dosage, or solvent toxicity.	1. Perform a dose-response curve to find the lowest effective concentration. 2. Rule out solvent toxicity by including a vehicle-only control. 3. If toxicity persists, consider performing a kinome scan to identify potential off-target kinases.
Inconsistent Results	Cell line variability, experimental conditions.	1. Ensure consistent cell culture conditions and passage numbers. 2. Test the compound in multiple ERα-positive cell lines to confirm the phenotype.
Lack of Expected Phenotype	Insufficient target engagement, compound degradation, or cellular resistance mechanisms.	 Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). Verify the concentration and stability of your H3B-6545 stock solution. Investigate potential resistance pathways in your cell model.

Data Presentation: Off-Target Profile

While specific quantitative data from a comprehensive kinome scan for H3B-6545 is not publicly available, preclinical studies have demonstrated its high selectivity for ER α and ER β over other closely related nuclear hormone receptors.

Table 1: Selectivity of H3B-6545 against Nuclear Hormone Receptors



Receptor	Activity
Estrogen Receptor α (ERα)	Potent Antagonist
Estrogen Receptor β (ERβ)	Potent Antagonist
Progesterone Receptor (PR)	No significant activity
Androgen Receptor (AR)	No significant activity
Glucocorticoid Receptor (GR)	No significant activity
Mineralocorticoid Receptor (MR)	No significant activity

Source: Adapted from preclinical study data. Specific IC50/EC50 values are not publicly available.

Table 2: Example Kinome Scan Data Presentation (Hypothetical)

This table illustrates how data from a kinome scan would be presented. Note: This is a hypothetical representation as specific kinome scan data for H3B-6545 is not publicly available.

Kinase	% Inhibition at 1 μM
ERα (On-target)	>95%
Kinase A	<10%
Kinase B	<5%
Kinase C	15%
Kinase D	<10%

Experimental Protocols

1. Kinase Selectivity Profiling (Kinome Scan)

Objective: To identify potential off-target kinase interactions of H3B-6545.

Methodology:



- Compound Preparation: Prepare H3B-6545 at a concentration significantly higher than its on-target EC50 (e.g., 1 μM) in the appropriate assay buffer.
- Kinase Panel: Utilize a commercial service that offers a broad panel of recombinant human kinases (e.g., Eurofins, Reaction Biology).
- Assay: The assay is typically performed as a radiometric or fluorescence-based assay that measures the ability of H3B-6545 to inhibit the activity of each kinase in the panel.
- Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. A significant inhibition (typically >50%) of a kinase other than ERα would indicate a potential off-target interaction.
- 2. Cellular Thermal Shift Assay (CETSA)

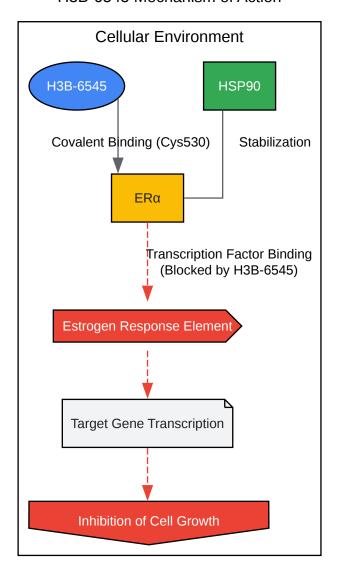
Objective: To confirm the engagement of H3B-6545 with its target, ER α , in a cellular context.

Methodology:

- Cell Treatment: Treat intact ERα-positive cells with **H3B-6545 hydrochloride** at various concentrations. Include a vehicle control.
- Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
- Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
- Protein Detection: Analyze the amount of soluble ERα remaining in the supernatant at each temperature using Western blotting or other quantitative protein detection methods. An increase in the thermal stability of ERα in the presence of H3B-6545 indicates target engagement.

Visualizations



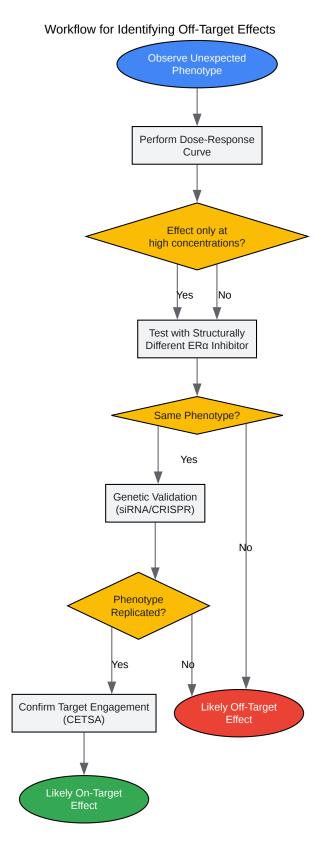


H3B-6545 Mechanism of Action

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Caption: H3B-6545 covalently binds to ERa, preventing its function as a transcription factor.





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Caption: A logical workflow to troubleshoot and distinguish between on- and off-target effects.



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